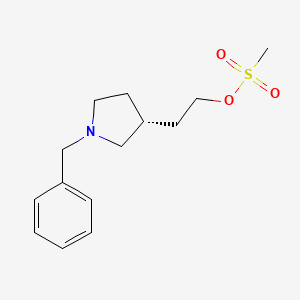
(R)-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate typically involves the reaction of ®-2-(1-benzylpyrrolidin-3-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation Reactions: Performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Reduction Reactions: The major product is ®-2-(1-benzylpyrrolidin-3-yl)ethanol.
Oxidation Reactions: The major product is the corresponding sulfone.
Scientific Research Applications
®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-benzylpyrrolidin-3-yl)ethanol: The alcohol derivative of the compound.
®-2-(1-benzylpyrrolidin-3-yl)ethyl acetate: The acetate ester derivative.
®-2-(1-benzylpyrrolidin-3-yl)ethyl chloride: The chloride derivative.
Uniqueness
®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The methanesulfonate group is a good leaving group, making the compound particularly useful in substitution reactions. Additionally, the compound’s stereochemistry (R-configuration) may confer specific interactions with chiral biological targets, enhancing its selectivity and potency in certain applications.
Properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
2-[(3R)-1-benzylpyrrolidin-3-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21NO3S/c1-19(16,17)18-10-8-14-7-9-15(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-/m1/s1 |
InChI Key |
GGNGWPLFEHYMDR-CQSZACIVSA-N |
Isomeric SMILES |
CS(=O)(=O)OCC[C@H]1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)OCCC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















